

A Guide to Inter-laboratory Comparison of Dextroamphetamine-d5 Quantification

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Compound of Interest

Compound Name: **Dextroamphetamine-d5**

Cat. No.: **B13441505**

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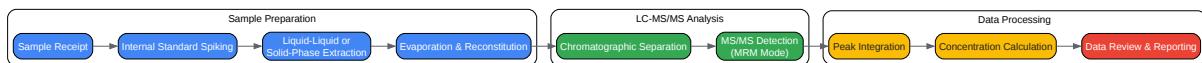
For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of **Dextroamphetamine-d5** quantification. Given the absence of publicly available, formal inter-laboratory proficiency tests for **Dextroamphetamine-d5**, this document outlines a standardized methodology and data comparison structure to enable laboratories to assess their analytical performance against peers. The experimental protocols described are based on established and validated bioanalytical methods for dextroamphetamine and its deuterated analogues.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Accurate and precise quantification of deuterated compounds like **Dextroamphetamine-d5** is critical in pharmacokinetic and metabolic studies, where they are commonly used as internal standards.[\[3\]](#)[\[5\]](#) An inter-laboratory comparison serves as a vital tool for external quality assessment, ensuring that different laboratories can produce comparable and reliable results.

Experimental Workflow for Dextroamphetamine-d5 Quantification

The following diagram outlines a typical workflow for the quantification of **Dextroamphetamine-d5** in a biological matrix, such as human plasma.



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Caption: A typical bioanalytical workflow for **Dextroamphetamine-d5** quantification.

Detailed Experimental Protocol

This protocol is a composite based on common practices in published literature for the analysis of amphetamine and its deuterated analogues.[\[1\]](#)[\[3\]](#)[\[5\]](#) Participating laboratories should ideally adhere to this protocol to ensure comparability of results.

1. Objective: To accurately and precisely quantify the concentration of **Dextroamphetamine-d5** in human plasma samples.

2. Materials and Reagents:

- **Dextroamphetamine-d5** certified reference material
- Dextroamphetamine certified reference material (for calibration)
- Human plasma (drug-free)
- Methanol, Acetonitrile (HPLC grade)
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Extraction solvent (e.g., methyl tert-butyl ether)
- Reconstitution solvent (e.g., mobile phase)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction):

- Thaw plasma samples and standards to room temperature.
- Pipette 100 μ L of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
- Add the internal standard (if **Dextroamphetamine-d5** is not the analyte of interest but the internal standard itself). For this comparison, Dextroamphetamine will be the calibrator for the **Dextroamphetamine-d5** samples.
- Add 50 μ L of a basifying agent (e.g., 0.1 M NaOH).
- Add 500 μ L of extraction solvent.
- Vortex for 10 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase.

5. LC-MS/MS Conditions:

- LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L

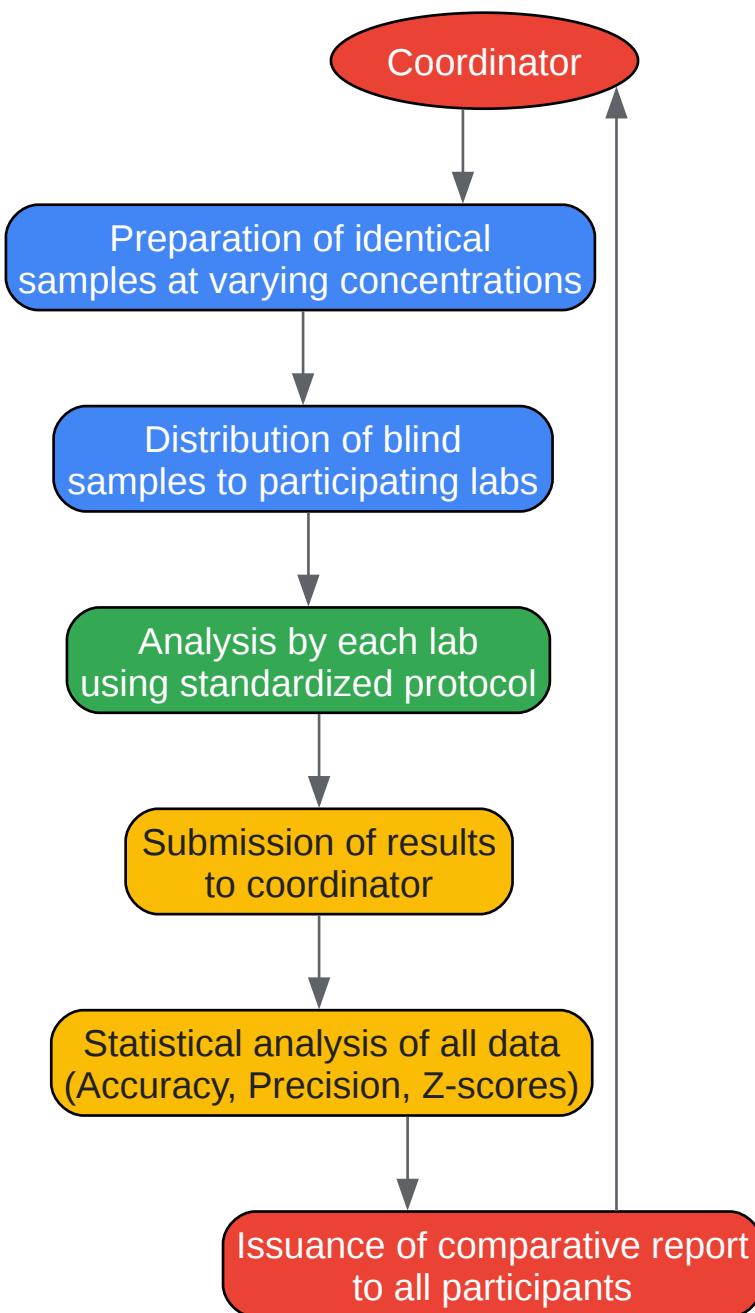
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Transition (MRM):
 - **Dextroamphetamine-d5**: Precursor ion (Q1) m/z 141.2 → Product ion (Q3) m/z 93.0[2]
 - Dextroamphetamine (calibrator): Precursor ion (Q1) m/z 136.2 → Product ion (Q3) m/z 91.0[2]

6. Calibration and Quality Control:

- Prepare calibration standards in drug-free human plasma at concentrations ranging from 1 to 250 ng/mL.
- Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 200 ng/mL).

Inter-laboratory Comparison Study Design

The following diagram illustrates the logical flow of a proposed inter-laboratory comparison study.



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Caption: Logical workflow for a coordinated inter-laboratory comparison study.

Data Presentation and Comparison

Participating laboratories would analyze a set of blind samples provided by a coordinating entity. The results would be collected and summarized in tables for direct comparison.

Table 1: Comparison of Reported Concentrations for Blind Samples

Sample ID	True Concentration (ng/mL)	Laboratory A (ng/mL)	Laboratory B (ng/mL)	Laboratory C (ng/mL)
ILC-001	5.0			
ILC-002	25.0			
ILC-003	150.0			

Table 2: Summary of Performance Metrics

Laboratory	Mean Accuracy (%)	Mean Precision (%CV)	Overall Bias (%)
Laboratory A			
Laboratory B			
Laboratory C			
Acceptance Criteria	85-115%	≤15%	±15%

- Accuracy would be calculated as $(\text{Reported Concentration} / \text{True Concentration}) * 100$.
- Precision would be evaluated from the coefficient of variation (%CV) of replicate measurements for each sample.
- Overall Bias would represent the average deviation from the true values across all samples.

By participating in such a structured comparison, laboratories can gain valuable insights into their analytical performance, identify potential areas for improvement, and ensure the continued delivery of high-quality, reliable data in research and development settings.

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